molecular formula C16H23NO2 B15243045 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone CAS No. 790263-39-7

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone

Katalognummer: B15243045
CAS-Nummer: 790263-39-7
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: NZRRIPGAQJLGGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol This compound is characterized by the presence of an azepane ring, a methoxy group, and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and azepane.

    Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and acylation reactions.

    Industrial Production:

Analyse Chemischer Reaktionen

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone can be compared with other similar compounds:

    Similar Compounds: Examples include 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone and 1-[3-(Azepan-1-ylmethyl)-4-ethoxyphenyl]ethanone.

Eigenschaften

CAS-Nummer

790263-39-7

Molekularformel

C16H23NO2

Molekulargewicht

261.36 g/mol

IUPAC-Name

1-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]ethanone

InChI

InChI=1S/C16H23NO2/c1-13(18)14-7-8-16(19-2)15(11-14)12-17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI-Schlüssel

NZRRIPGAQJLGGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.